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Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 6-Methoxy-7-
nitro-1-indanone, a valuable intermediate in the preparation of complex heterocyclic scaffolds.

The primary application highlighted is its use in the synthesis of tricyclic melatonin receptor

agonists, demonstrating its importance in medicinal chemistry and drug development.

Overview and Key Applications
6-Methoxy-7-nitro-1-indanone is a substituted indanone derivative that serves as a versatile

building block in organic synthesis. Its chemical structure, featuring a reactive ketone, a

methoxy group, and a nitro group on the aromatic ring, allows for a variety of chemical

transformations. The most prominent application of this compound is as a key intermediate in

the synthesis of potent and selective melatonin receptor agonists. The synthetic strategy

primarily involves the reduction of the nitro group to an amine, which then undergoes further

cyclization to construct the desired tricyclic systems.

Physicochemical Data and Spectroscopic
Information
A summary of the key physical and chemical properties of 6-Methoxy-7-nitro-1-indanone is

provided in the table below for easy reference.
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Property Value Reference

CAS Number 196597-96-3 [1][2][3]

Molecular Formula C₁₀H₉NO₄ [1][3]

Molecular Weight 207.18 g/mol [1][3]

Appearance Solid [1]

Melting Point 157-161 °C [1]

Purity ≥97% [1]

Key Synthetic Transformations and Experimental
Protocols
The following sections detail the pivotal synthetic steps involving 6-Methoxy-7-nitro-1-
indanone, including its preparation and its conversion to a key amine intermediate.

Synthesis of 6-Methoxy-7-nitro-1-indanone
The title compound is readily prepared by the nitration of 6-methoxy-1-indanone. This

electrophilic aromatic substitution reaction introduces a nitro group at the 7-position, activated

by the methoxy group.

Experimental Protocol: Nitration of 6-Methoxy-1-indanone

Materials:

6-Methoxy-1-indanone

Potassium nitrate (KNO₃)

Concentrated sulfuric acid (H₂SO₄)

Ice

Procedure:
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Dissolve 6-methoxy-1-indanone (1 equivalent) in concentrated sulfuric acid at a

temperature maintained below 0°C.

Separately, dissolve potassium nitrate (1.3 equivalents) in concentrated sulfuric acid, also

keeping the temperature below 0°C.

Slowly add the potassium nitrate solution to the 6-methoxy-1-indanone solution, ensuring

the internal temperature does not exceed 0°C.

Stir the reaction mixture at 0°C for 20 minutes.

Pour the reaction mixture onto ice to quench the reaction and precipitate the product.

Collect the precipitate by filtration, wash with cold water, and dry to afford 6-Methoxy-7-
nitro-1-indanone.

Reduction of the Nitro Group to Synthesize 7-Amino-6-
methoxy-1-indanone
A crucial step in the utilization of 6-Methoxy-7-nitro-1-indanone is the reduction of the nitro

group to form 7-amino-6-methoxy-1-indanone. This amino-indanone is a key precursor for

constructing heterocyclic systems like indoles via reactions such as the Fischer indole

synthesis. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

6-Methoxy-7-nitro-1-indanone

Palladium on carbon (Pd/C, typically 5-10 mol%)

Solvent (e.g., Ethanol, Ethyl acetate)

Hydrogen gas (H₂)

Procedure:
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In a suitable hydrogenation vessel, dissolve 6-Methoxy-7-nitro-1-indanone in the chosen

solvent.

Add the Pd/C catalyst to the solution.

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

Stir the reaction mixture vigorously at room temperature until the reaction is complete

(monitoring by TLC or LC-MS is recommended).

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas

(e.g., nitrogen or argon).

Filter the reaction mixture through a pad of celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-6-methoxy-1-

indanone, which can be purified by recrystallization or column chromatography.

Application in the Synthesis of Tricyclic Melatonin
Agonists
The resulting 7-amino-6-methoxy-1-indanone is a pivotal intermediate for the synthesis of

tricyclic compounds with affinity for melatonin receptors. A common strategy is the Fischer

indole synthesis, which involves the reaction of a phenylhydrazine derivative (in this case, the

amino-indanone can be converted to a hydrazine or a related precursor) with a ketone or

aldehyde to form an indole ring.

The general workflow for the synthesis of these tricyclic melatonin agonists is depicted in the

following diagram.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b180080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Key Intermediate

Construction of Tricyclic Core

6-Methoxy-1-indanone

6-Methoxy-7-nitro-1-indanone

 Nitration 
 (H2SO4, KNO3) 

7-Amino-6-methoxy-1-indanone

 Reduction 
 (H2, Pd/C) 

Tricyclic Precursor

 Fischer Indole Synthesis 
 or similar cyclization 

Tricyclic Melatonin Agonist

 Further Functionalization 

 

Starting Material
6-Methoxy-1-indanone

Key Intermediate Synthesis
6-Methoxy-7-nitro-1-indanone

Nitration

Core Scaffold Formation
7-Amino-6-methoxy-1-indanone

Reduction

Tricyclic Core Construction
(e.g., Fischer Indole Synthesis)

Cyclization

Lead Optimization
(SAR Studies)

Analogue Synthesis

Candidate Drug

Selection

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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